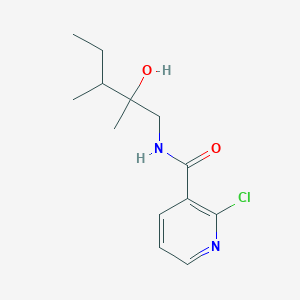

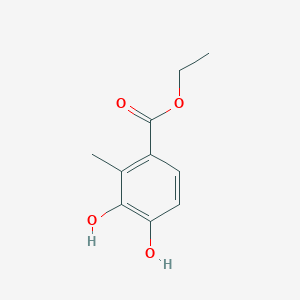

2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide, also known as Varenicline, is a pharmaceutical agent used for smoking cessation. It is a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in nicotine addiction. Varenicline has been shown to be effective in reducing nicotine cravings and withdrawal symptoms, making it a valuable tool in smoking cessation therapy.

Scientific Research Applications

Polymer Science Applications

- Development of Aromatic Polyamides and Polyimides : Researchers have synthesized aromatic polyamides and polyimides using monomers derived from nucleophilic substitution reactions similar to those that might involve compounds like "2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide". These polymers exhibit high glass transition temperatures, thermal stability, and solubility in polar solvents, making them suitable for creating transparent and flexible films with potential applications in electronics and aerospace industries (Yang & Lin, 1995).

Medicinal Chemistry Applications

- Antimicrobial Activity : Compounds structurally related to "this compound" have been evaluated for their antimicrobial properties. Synthesized derivatives demonstrated significant activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Zhuravel et al., 2005).

Materials Science Applications

- Photocatalytic Degradation of Pollutants : Research on the photocatalytic degradation of pyridine compounds over TiO2 has shown that hydroxylation and subsequent degradation can occur, leading to the formation of less harmful intermediates. This insight into the degradation mechanism of pyridine derivatives suggests potential environmental applications, such as the treatment of water contaminated with noxious chemicals (Maillard-Dupuy et al., 1994).

Synthesis and Characterization of Novel Compounds

- Development of Novel Polyimides : Novel polyimides have been synthesized from pyridine-containing aromatic dianhydride monomers, showing promising solubility and thermal properties. These materials, which could be related to the synthesis pathways involving "this compound", have applications in creating strong and flexible films with low dielectric constants, useful in electronic devices (Wang et al., 2006).

Mechanism of Action

Target of Action

Biochemical Pathways

It’s known that the compound is used in the synthesis of various heterocycles , which suggests it may influence a range of biochemical processes.

Result of Action

Given its use in scientific research and drug development, it’s likely that the compound has significant effects at the molecular and cellular levels.

properties

IUPAC Name |

2-chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-4-9(2)13(3,18)8-16-12(17)10-6-5-7-15-11(10)14/h5-7,9,18H,4,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIUPCWEQKLBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CNC(=O)C1=C(N=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)

![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)

![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)